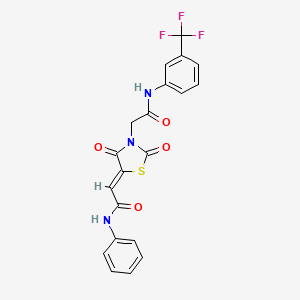
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H14F3N3O4S and its molecular weight is 449.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide, with the CAS number 880797-47-7, is a complex thiazolidinone derivative that has garnered attention for its potential biological activities. This compound features a thiazolidinone core structure, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H14F3N3O4S, with a molecular weight of 449.4 g/mol. The presence of the trifluoromethyl group and various functional moieties contribute to its unique biological profile.
| Property | Value |
|---|---|
| CAS Number | 880797-47-7 |
| Molecular Formula | C20H14F3N3O4S |
| Molecular Weight | 449.4 g/mol |
Antimicrobial Activity
Research indicates that compounds with thiazolidinone structures exhibit significant antimicrobial properties. For example, studies have shown that derivatives containing electron-withdrawing groups, like trifluoromethyl, often demonstrate enhanced activity against various pathogens. In vitro assays have revealed that thiazolidinone derivatives can effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. The compound's structure allows for interactions with cellular targets involved in cancer progression. For instance, SAR (Structure-Activity Relationship) studies indicate that modifications in the phenyl ring can significantly influence cytotoxicity against cancer cell lines . In particular, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer models.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Thiazolidinones are known to interact with specific proteins involved in cell signaling pathways and apoptosis. For example, certain derivatives have been shown to inhibit Bcl-2 family proteins, which play a crucial role in regulating apoptosis in cancer cells . Additionally, the presence of the trifluoromethyl group may enhance lipophilicity and membrane permeability, facilitating better interaction with cellular targets .
Case Studies
- Antimicrobial Assay : A study conducted on a series of thiazolidinone derivatives demonstrated that those with electron-withdrawing groups exhibited superior antibacterial activity compared to their electron-donating counterparts. The compound this compound was included in the screening and showed significant inhibition against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Testing : In vitro testing on human cancer cell lines revealed that the compound exhibited IC50 values comparable to established anticancer agents such as doxorubicin. The structural modifications were correlated with enhanced cytotoxic effects, particularly through interactions with apoptotic pathways .
Propriétés
IUPAC Name |
2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4S/c21-20(22,23)12-5-4-8-14(9-12)25-17(28)11-26-18(29)15(31-19(26)30)10-16(27)24-13-6-2-1-3-7-13/h1-10H,11H2,(H,24,27)(H,25,28)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAOXGIUVNDYOO-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














